REACTION_SMILES
|
[CH2:15]1[N:16]2[CH2:17][N:18]3[CH2:19][N:20]([CH2:21]2)[CH2:22][N:23]1[CH2:24]3.[ClH:1].[ClH:25].[NH2:2][CH2:3][c:4]1[c:5]([OH:14])[cH:6][c:7]([C:10]([CH3:11])([CH3:12])[CH3:13])[cH:8][cH:9]1.[OH2:26]>>[CH:3]([c:4]1[c:5]([OH:14])[cH:6][c:7]([C:10]([CH3:11])([CH3:12])[CH3:13])[cH:8][cH:9]1)=[O:26]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)c1ccc(CN)c(O)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)c1ccc(C=O)c(O)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |